(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-16-7-9-17(10-8-16)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)18-5-3-4-6-19(18)32-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOJZKCCSFVKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates a triazole and piperazine moiety. This structure suggests potential biological activities due to the pharmacological properties of its constituent parts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes:
- A methylthio group attached to a phenyl ring.
- A triazolo-pyrimidine core linked to a piperazine ring.
Pharmacological Properties
The biological activities of compounds similar to this one have been extensively studied, particularly focusing on their potential as therapeutic agents. Key areas of interest include:
- Anticancer Activity : Compounds containing triazole and pyrimidine rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit potent anticancer activity against human breast cancer cell lines (MCF-7) and liver cancer cell lines (Bel-7402) .
- Antimicrobial Effects : The presence of sulfur in the methylthio group has been associated with enhanced antimicrobial activity. Studies indicate that similar compounds demonstrate antibacterial properties against pathogenic bacteria .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating cellular NAD+ levels, which are crucial for cell survival .
The mechanisms through which these compounds exert their biological effects can vary significantly:
- Inhibition of Cell Proliferation : Many triazole derivatives inhibit DNA synthesis and induce apoptosis in cancer cells by triggering various signaling pathways .
- Antioxidant Activity : These compounds may also act as antioxidants, reducing oxidative stress within cells and contributing to their protective effects against cellular damage .
- Interaction with Enzymes : The piperazine moiety can facilitate interactions with various enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy .
Case Studies
Several studies highlight the biological activity of related compounds:
- Cytotoxicity Studies : A recent study assessed the cytotoxicity of various triazole derivatives against MCF-7 cells. Results indicated that certain modifications to the triazole structure significantly enhanced cytotoxic activity compared to parent compounds .
- Antibacterial Testing : Another study evaluated the antibacterial efficacy of methylthio-substituted triazoles against a panel of bacterial strains. The results demonstrated superior activity compared to standard antibiotics like chloramphenicol .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. Its structure features a triazole-pyrimidine scaffold that is known for various biological activities. The presence of the methylthio group and piperazine moiety contributes to its pharmacological profile.
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have indicated that compounds similar to (2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exhibit significant antitumor properties. Research has shown that derivatives of triazole and pyrimidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated promising results against K562 leukemia cells by inducing cell death at specific concentrations .
2. Antimicrobial Activity
The compound's structure suggests potential activity against microbial pathogens. Triazole derivatives have been extensively studied for their antifungal properties. Similar compounds have shown effectiveness against resistant strains of bacteria and fungi, making them candidates for further development in antimicrobial therapies .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Compound A | Antitumor | K562 Cells | 10 |
| Compound B | Antimicrobial | Mycobacterium tuberculosis | 15 |
| Compound C | Antifungal | Candida albicans | 12 |
Case Study: Antitubercular Activity
A study evaluated the antitubercular activity of triazole derivatives against Mycobacterium tuberculosis strains. The results indicated that certain derivatives exhibited significant inhibitory effects at low concentrations, suggesting that modifications to the triazole-pyrimidine scaffold can enhance efficacy against resistant strains .
Synthesis Techniques
The synthesis of (2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has been achieved through various methods, including click chemistry and multi-component reactions. These methods allow for high yields and the creation of diverse libraries of compounds for biological testing .
Comparison with Similar Compounds
Structural Analogues
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone
- Key Difference : The 2-(methylthio)phenyl group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group.
- Impact :
- Lipophilicity : The trifluoromethyl (CF₃) group increases lipophilicity (LogP ~3.2) compared to the methylthio (SMe) group (LogP ~2.8), enhancing membrane permeability but reducing aqueous solubility .
- Electron Effects : CF₃ is strongly electron-withdrawing, which may alter binding affinity to targets like kinases or receptors compared to the electron-rich SMe group.
- Metabolic Stability : CF₃ is resistant to oxidative metabolism, whereas SMe may undergo sulfoxidation, reducing in vivo half-life .
Thieno-Fused Bicyclic Compounds (e.g., 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one)
- Key Difference: Replaces the triazolo[4,5-d]pyrimidine core with a thieno[2,3-b]pyridine fused to triazolo[1,5-a]pyrimidine.
- Impact: Bioactivity: Thieno-fused systems exhibit antiproliferative activity (IC₅₀: 1–10 µM in cancer cell lines) due to enhanced π-π stacking with DNA or enzyme active sites . Synthetic Complexity: Requires multi-step synthesis involving enaminone intermediates, unlike the target compound’s modular piperazine coupling .
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives
- Key Difference : Substitutes the triazolo ring with a thiazolo ring.
- Solubility: Thiazolo derivatives often show lower solubility due to planar rigidity compared to triazolo-pyrimidines .
Physicochemical and Pharmacokinetic Properties
Bioactivity Comparison
Limited direct bioactivity data for the target compound is available in the provided evidence. However, inferences can be drawn from structural analogues:
- Antiproliferative Activity: Thieno-fused compounds show IC₅₀ values of 1–10 µM against HeLa and MCF-7 cells , while CF₃ analogues demonstrate moderate activity (IC₅₀: 15–20 µM) .
- Enzyme Inhibition : Triazolo-pyrimidines are potent kinase inhibitors (e.g., CDK2 inhibition at nM levels), with CF₃ groups enhancing selectivity over SMe variants .
Challenges :
- The methylthio group’s susceptibility to oxidation requires protective strategies during synthesis.
- Piperazine ring conformation affects binding; bulkier substituents (e.g., CF₃) may sterically hinder target interactions .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound to ensure high purity and yield?
The synthesis typically involves multi-step routes, including:
- Triazolopyrimidine Core Formation : Cyclocondensation of substituted amidines with nitriles under acidic conditions, followed by functionalization of the piperazine moiety .
- Coupling Reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, requiring inert atmospheres and precise stoichiometry .
- Final Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product . Key challenges include controlling regioselectivity during triazole ring formation and minimizing by-products in multi-component reactions.
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine connectivity. Aromatic protons in the triazolopyrimidine core typically appear as doublets at δ 8.2–8.7 ppm .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) to verify molecular formula and detect impurities .
- X-ray Crystallography : Resolves ambiguous stereochemistry and confirms spatial arrangement of the methanone and methylthio groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility Screening : Test in DMSO, PBS, and cell culture media. If insoluble, use co-solvents (e.g., 0.1% Tween-80) or structural analogs with improved hydrophilicity (e.g., replacing methylthio with sulfoxide) .
- Stability Studies : Incubate in simulated physiological conditions (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via HPLC. Instability in acidic media may require prodrug strategies .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in biological systems?
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) to suspected targets (e.g., kinases or GPCRs) .
- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics to identify downstream pathways affected by treatment .
Q. How can structural modifications resolve contradictions in reported biological activities across analogs?
- SAR Analysis : Systematically vary substituents (e.g., replace p-tolyl with 4-fluorophenyl or methoxyphenyl) and compare IC50 values in enzyme inhibition assays. For example, electron-withdrawing groups on the aryl ring may enhance binding to hydrophobic pockets .
- Meta-Analysis : Pool data from analogs with shared cores (e.g., triazolopyrimidine) to identify trends in bioactivity vs. logP or polar surface area .
Q. What methodologies address discrepancies in cytotoxicity data between 2D and 3D cell culture models?
- 3D Spheroid Assays : Use high-content imaging to quantify penetration and efficacy in tumor spheroids. Poor penetration may necessitate nanoparticle encapsulation .
- Microfluidic Co-Cultures : Model tumor microenvironments with stromal cells to assess off-target effects on non-malignant cells .
Q. How should researchers design stability studies to evaluate environmental persistence or metabolic fate?
- For Environmental Stability : Conduct OECD 307 tests (aerobic soil degradation) or photolysis studies under UV light (λ = 254 nm) .
- For Metabolic Fate : Use liver microsomes or hepatocytes to identify Phase I/II metabolites via LC-MS/MS. Methylthio groups may oxidize to sulfoxides or sulfones .
Data Contradiction Analysis
Q. How can conflicting results in enzyme inhibition assays be resolved?
- Assay Optimization : Standardize ATP concentrations (e.g., 1–10 µM for kinase assays) and pre-incubation times to account for slow-binding inhibition .
- Orthogonal Validation : Confirm hits using alternative methods (e.g., radioactive ATP vs. luminescent ADP-Glo assays) .
Q. What statistical approaches mitigate variability in in vivo efficacy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
